molecular formula C12H18O3 B2987196 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol CAS No. 23037-61-8

1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol

Cat. No.: B2987196
CAS No.: 23037-61-8
M. Wt: 210.273
InChI Key: HVYXNVQLRUJLAO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a methylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. One common method is the reduction of 3,4-dimethoxyphenylacetone using sodium borohydride in an alcohol solvent . Another approach involves the use of Grignard reagents, where 3,4-dimethoxybenzyl chloride reacts with methylmagnesium bromide, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction reactions using catalytic hydrogenation. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, hydrocarbons.

    Substitution Products: Derivatives with varied functional groups.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. Pathways involved include signal transduction and metabolic processes, where the compound influences cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in synthesis and research, distinguishing it from other related compounds .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYXNVQLRUJLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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